2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinone core, substituted with methoxyphenyl and piperazine groups, which contribute to its diverse chemical behavior and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common approach includes the condensation of 3-methoxyphenylpiperazine with a suitable quinazolinone precursor under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The piperazine and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand for various receptors.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. It may act as an antagonist or agonist at certain receptors, modulating signaling pathways involved in various physiological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
Compared to similar compounds, 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique combination of methoxyphenyl and piperazine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C29H34N4O5 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C29H34N4O5/c1-18-27-23(13-19(14-24(27)34)20-15-25(36-3)28(38-5)26(16-20)37-4)31-29(30-18)33-11-9-32(10-12-33)21-7-6-8-22(17-21)35-2/h6-8,15-17,19H,9-14H2,1-5H3 |
InChI Key |
NIACGPAXBXVUKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC(=CC=C4)OC)CC(CC2=O)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
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